Pyrrolidone hydrotribromide, 97%

Chemoselectivity Bromination Ketone

Traditional brominating agents like Br₂ or NBS often cause over-bromination and side reactions with sensitive substrates. Pyrrolidone hydrotribromide (PHT, CAS 22580-55-8) solves this with controlled Br₂ release and superior chemoselectivity for ketone α-bromination-even in substrates containing olefins. • Validated for Silodosin synthesis; enables ambient-temperature bromination of ergot alkaloids where NBS requires heating • Solid (mp 88-90°C), non-volatile format-safer than liquid Br₂ for pilot plant handling • 97% assay; storage at 2-8°C; ships ambient; not DOT-hazardous

Molecular Formula C12H21Br3N3O3-
Molecular Weight 495.03 g/mol
Cat. No. B15088888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidone hydrotribromide, 97%
Molecular FormulaC12H21Br3N3O3-
Molecular Weight495.03 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br[Br-]Br
InChIInChI=1S/3C4H7NO.Br3/c3*6-4-2-1-3-5-4;1-3-2/h3*1-3H2,(H,5,6);/q;;;-1
InChIKeyAUISPGUIDSEMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidone Hydrotribromide 97% (PHT): A Selective Brominating Agent for Ketone-Functionalized Systems


Pyrrolidone hydrotribromide, 97% (CAS 22580-55-8), also known as PHT, is a solid organic tribromide reagent with a molecular formula of C₁₂H₂₂Br₃N₃O₃ and a molecular weight of 496.03 g/mol . It serves as a mild brominating agent characterized by its high selectivity for the α-bromination of ketones, even in the presence of other oxidizable functional groups [1]. This reagent provides a controlled release of bromine, enabling its use in complex synthetic sequences where traditional brominating agents may cause over-bromination, side reactions, or require aggressive conditions.

Why Pyrrolidone Hydrotribromide 97% Cannot Be Replaced by Generic Bromine Sources or NBS


Substituting PHT with a generic brominating agent like molecular bromine (Br₂), N-bromosuccinimide (NBS), or other ammonium tribromides introduces significant variability in reaction outcomes. While Br₂ is highly reactive, it lacks the kinetic differentiation to avoid over-bromination or addition to sensitive alkenes [1]. NBS is widely used for allylic and benzylic brominations but does not exhibit the same pronounced selectivity for ketones in complex substrates [2]. Even within the same class of organic tribromides, selectivity and reaction kinetics differ substantially; for instance, phenyltrimethylammonium tribromide (PTAT) demonstrates lower selectivity than PHT and is susceptible to acid catalysis, which can complicate reactions with acid-sensitive substrates [1]. This variability means that substituting PHT without validating the specific selectivity profile against a comparator can lead to reduced yields, complex purification requirements, or complete reaction failure in established protocols.

Quantitative Differentiation: Pyrrolidone Hydrotribromide 97% Versus Comparators


Superior Chemoselectivity for Ketones Over Olefins: PHT vs. PTAT

PHT exhibits significantly higher selectivity for ketones compared to the structurally analogous tribromide reagent phenyltrimethylammonium tribromide (PTAT). In tetrahydrofuran, the relative reactivity of a ketone towards PHT is substantially greater than that of an olefin [1]. Furthermore, the selectivity of PHT is enhanced by dilution and diminished upon the addition of free pyrrolidone. In contrast, the selectivity of PTAT is stated to be 'not as great as that of PHT' and is further compromised by acid catalysis [1].

Chemoselectivity Bromination Ketone

Convenient Ambient Temperature Bromination: PHT vs. NBS in Ergot Alkaloid Synthesis

In the selective 2-bromination of the complex natural alkaloid ergosine, PHT provides the most convenient route at ambient temperature, as established in patent literature [1]. The patent explicitly contrasts PHT with N-bromo compounds (e.g., NBS) and dioxan dibromide, which require longer reaction times (>10 hours) or elevated temperatures (40-50°C) to proceed [1]. Heating in the presence of alternative reagents led to the formation of undesirable by-products, whereas PHT enabled a clean and rapid reaction upon mixing at room temperature.

Ergot Alkaloid Bromination Process Chemistry

Reagent Handling and Safety: PHT Solid vs. Liquid Bromine (Br₂)

Pyrrolidone hydrotribromide, 97% is supplied and used as a solid with a melting point of 88-90°C, offering a significant practical advantage over highly toxic and corrosive liquid bromine (Br₂) . While molecular bromine is known for its high reactivity and vapor pressure, PHT acts as a solid carrier that releases bromine in a controlled manner [1]. This physical property translates to easier and safer weighing, reduced risk of accidental spills or exposure to vapor, and simpler storage under refrigeration (2-8°C) compared to the stringent containment required for elemental bromine .

Reagent Handling Laboratory Safety Solid Reagent

Established Performance in Pharmaceutical Synthesis: PHT in Silodosin Production

PHT is the reagent of choice in a critical step for synthesizing the alpha-1 adrenoceptor antagonist Silodosin (KAD-3213), a drug used for treating dysuria [1]. The process involves the bromination of 1-acetyl-5-propionylindoline (I) with pyrrolidone hydrotribromide (PTBr) and sulfuric acid in THF to yield the alpha-bromo derivative (II) [1]. This specific use in a patented, multi-step pharmaceutical synthesis underscores PHT's reliability and functional group tolerance compared to other potential brominating agents, which might not provide the same regioselectivity or compatibility with the acid catalysis required for this specific transformation.

Pharmaceutical Synthesis Process Validation API Intermediate

Controlled Bromine Release: Kinetic Selectivity Mechanism of PHT vs. Molecular Bromine

The high selectivity of PHT is mechanistically linked to its ability to maintain a low equilibrium concentration of molecular bromine in nonpolar solvents [1]. Experimental evidence shows that at sufficiently low concentrations in a nonpolar solvent, the enol form of cyclohexanone reacts at least 1,000,000 times faster with molecular bromine than does cyclohexene [1]. Since PHT slowly releases Br₂, it effectively operates in this kinetically selective regime. This contrasts with the direct use of molecular bromine, which provides a high instantaneous concentration of Br₂, often leading to non-selective, rapid reactions and reduced functional group tolerance.

Reaction Kinetics Mechanism Bromine Concentration

Validated Application Scenarios for Pyrrolidone Hydrotribromide 97% (PHT)


Selective α-Bromination of Ketones in the Presence of Alkenes

Based on direct comparative data showing PHT's superior chemoselectivity over PTAT [1], this reagent is best applied when a molecule contains both a ketone and an olefin moiety, and exclusive functionalization of the ketone is required. The controlled release of bromine ensures that the α-position of the ketone reacts preferentially, avoiding the addition reaction across the double bond that would occur with uncontrolled bromine sources.

Room Temperature Bromination of Sensitive Complex Alkaloids

Patent literature confirms that PHT enables the convenient and rapid bromination of ergot alkaloids like ergosine at ambient temperature [2]. In contrast, alternatives such as NBS require prolonged heating, leading to by-product formation. This scenario is ideal for the late-stage functionalization of natural products or other heat-sensitive, high-value intermediates where maintaining structural integrity is paramount.

Safe Scale-Up and Process Chemistry Requiring Solid Reagents

Due to its solid, non-volatile physical state (mp 88-90°C), PHT is a significantly safer alternative to liquid bromine for pilot plant and manufacturing environments . Its use mitigates the risks associated with storing and handling large quantities of a highly corrosive and volatile liquid, reducing the engineering controls and safety infrastructure required for bromination chemistry.

Patented Synthesis of Pharmaceutical Intermediates

PHT is the validated reagent for a critical bromination step in the synthesis of Silodosin [3]. This application scenario is specific to medicinal chemistry and process R&D teams working on related heterocyclic compounds or aiming to replicate literature procedures for known drug substances where PHT has been established as the benchmark brominating agent.

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